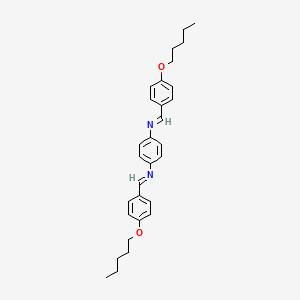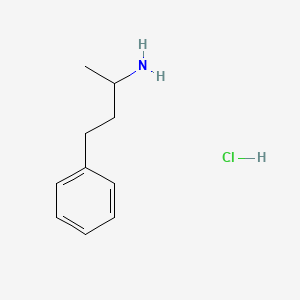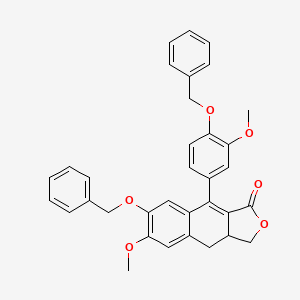
2-(9H-xanthen-9-yl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-xanthen-9-yl)isoindole-1,3-dione is a chemical compound with the molecular formula C21H13NO3 and a molecular weight of 327.343 g/mol . This compound is known for its unique structure, which combines the xanthene and isoindole-1,3-dione moieties. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-(9H-xanthen-9-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
2-(9H-xanthen-9-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Cyclization: Intramolecular cyclization reactions can lead to the formation of new C–C and C–O bonds.
Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions are multifunctionalized isoindole-1,3-dione derivatives .
Scientific Research Applications
2-(9H-xanthen-9-yl)isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(9H-xanthen-9-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
2-(9H-xanthen-9-yl)isoindole-1,3-dione can be compared with other similar compounds, such as:
N-substituted isoindoline-1,3-dione derivatives: These compounds have wide-ranging biological properties, including antimicrobial, antitubercular, and antitumor activities.
Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one derivatives: These compounds are known for their complex and variable structures and potential use in chemical production and clinical medicine.
The uniqueness of this compound lies in its combination of the xanthene and isoindole-1,3-dione moieties, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6326-07-4 |
|---|---|
Molecular Formula |
C21H13NO3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(9H-xanthen-9-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13NO3/c23-20-13-7-1-2-8-14(13)21(24)22(20)19-15-9-3-5-11-17(15)25-18-12-6-4-10-16(18)19/h1-12,19H |
InChI Key |
VZUYLHKPQMDUCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964012.png)
![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)
![N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964037.png)


![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)
